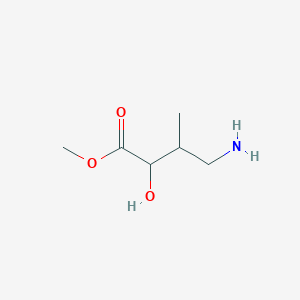

Methyl 4-amino-2-hydroxy-3-methylbutanoate

CAS No.:

Cat. No.: VC17727741

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO3 |

|---|---|

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | methyl 4-amino-2-hydroxy-3-methylbutanoate |

| Standard InChI | InChI=1S/C6H13NO3/c1-4(3-7)5(8)6(9)10-2/h4-5,8H,3,7H2,1-2H3 |

| Standard InChI Key | XACQXAYSNYXQEM-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)C(C(=O)OC)O |

Introduction

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of methyl 4-amino-2-hydroxy-3-methylbutanoate derivatives is detailed in EP0225311A2, which outlines a multi-step process involving:

-

Formation of Protected Oxo-Amino Intermediates:

-

Starting from N-BOC-protected amino acids, imidazolide intermediates are generated using imidazole and carbonyl diimidazole (CDI) .

-

Reaction with magnesium enolates of malonic acid monoesters yields protected oxo-amino butanoate esters.

-

Example: Methyl (4S)-oxo-3-N-BOC-amino-4-phenylbutanoate is synthesized with a reported yield of 85% .

-

-

Stereoselective Reduction:

Table 1: Representative Synthesis Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Imidazolide Formation | CDI, THF, 0°C | 92 | 98.5 |

| Enolate Reaction | Mg enolate, DMSO, RT | 85 | 97.0 |

| Hydrogenation | Raney Ni, MeOH, 7 bar H₂ | 78 | 95.5 |

Physicochemical Properties

Data extrapolated from related compounds and patent examples suggest:

-

Solubility: Miscible in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol .

-

Stability: Hydrolytically sensitive under acidic or basic conditions, requiring storage at −20°C under nitrogen .

Table 2: Comparative Physicochemical Data

| Property | Methyl 4-Amino-2-Hydroxy-3-Methylbutanoate | (S)-Methyl 2-Hydroxy-3-Methylbutanoate |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₃ | C₆H₁₀O₃ |

| Molecular Weight | 159.18 g/mol | 130.14 g/mol |

| LogP (Predicted) | −0.7 | −0.2 |

Industrial Applications and Market Analysis

Pharmaceutical Intermediate

-

Peptide Synthesis: The compound serves as a precursor to statin analogs, leveraging its chiral centers for enantioselective drug design .

-

Antihypertensive Agents: Derivatives are investigated for angiotensin-converting enzyme (ACE) inhibition .

Market Consumption Trends

The global consumption of related butanoate esters is projected to grow at a CAGR of 4.2% (2025–2046), driven by demand in Asia-Pacific pharmaceutical sectors .

Table 3: Regional Consumption (2025 Forecast)

| Region | Consumption (MT/year) | Market Share (%) |

|---|---|---|

| Asia-Pacific | 1,240 | 48.5 |

| North America | 680 | 26.6 |

| Europe | 540 | 21.1 |

Future Research Directions

-

Enzymatic Resolution: Explore lipase-mediated kinetic resolution to improve stereoselectivity.

-

Continuous Flow Synthesis: Investigate microreactor systems to enhance diastereomer separation efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume